An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and agrochemical research. Due to its specific substitution pattern, combining a lipophilic difluoromethyl group with an N-ethyl moiety, this molecule presents a unique profile relevant to its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its target-binding interactions. This document outlines the structural features, key physicochemical parameters, and detailed experimental and analytical protocols for the characterization of this compound and its analogues. It is designed to be a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel pyrazole-based compounds.
Introduction: The Significance of Fluorinated Pyrazoles
The introduction of fluorine into organic molecules has become a cornerstone of modern drug and agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[2] The combination of these two features in molecules like 5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid offers a promising avenue for the development of novel therapeutic agents and crop protection chemicals.[3]
This guide will focus on the specific isomer, 5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid, providing a detailed examination of its physicochemical characteristics. Where direct experimental data for this specific molecule is not publicly available, we will draw upon data from closely related analogues and established scientific principles to provide a robust predictive framework.
Molecular Structure and Key Physicochemical Properties
The structure of 5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid is characterized by a central pyrazole ring substituted at key positions. The N1-ethyl group enhances lipophilicity compared to an N-H or N-methyl analogue. The C5-difluoromethyl group (CHF2) acts as a lipophilic hydrogen bond donor, which can significantly impact metabolic stability and target interactions. The C4-carboxylic acid moiety is a key polar group that governs aqueous solubility and provides a handle for further chemical modification, such as amide formation.
A summary of the predicted and known physicochemical properties of the target molecule and a close analogue are presented in Table 1.
| Property | 5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid (Predicted/Inferred) | 5-(difluoromethyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1384427-73-9) |
| Molecular Formula | C₇H₈F₂N₂O₂ | C₈H₁₀F₂N₂O₂[4] |
| Molecular Weight | 190.15 g/mol | 204.18 g/mol [4] |
| pKa | ~3-4 (Predicted) | Not available |
| logP | ~1.5 - 2.5 (Predicted) | Not available |
| Melting Point (°C) | Not available | Not available |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water and non-polar solvents. | Not available |
Rationale for Predicted Values: The pKa of pyrazole-4-carboxylic acids is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the difluoromethyl group is expected to increase the acidity of the carboxylic acid, leading to a lower pKa compared to non-fluorinated analogues.[5][6] The logP is predicted based on the contribution of the lipophilic ethyl and difluoromethyl groups, balanced by the hydrophilic carboxylic acid.
Synthesis and Purification
The synthesis of 1,4,5-trisubstituted pyrazoles can be achieved through several established routes. A common and effective method involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.[7] For the target molecule, a plausible synthetic pathway is outlined below.
Proposed Synthetic Pathway
The synthesis would likely commence with a suitable difluoroacetylated precursor, which is then elaborated to a 1,3-dicarbonyl equivalent. This intermediate can then be reacted with ethylhydrazine to form the pyrazole ring. The final step would be the hydrolysis of an ester to yield the desired carboxylic acid.
Caption: Proposed synthesis of the target molecule.
Experimental Protocol: Ester Hydrolysis (General Procedure)
This protocol describes the final step of the synthesis, the hydrolysis of the ethyl ester to the carboxylic acid.
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Dissolution: Dissolve the starting material, Ethyl 5-(difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylate, in a mixture of ethanol and water (e.g., a 3:1 ratio).
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Saponification: Add an excess of aqueous sodium hydroxide (e.g., 2-3 equivalents) to the solution.
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Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Analytical Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for characterization.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a triplet and quartet for the N-ethyl group, a triplet for the CHF₂ proton (coupled to the two fluorine atoms), and a singlet for the pyrazole ring proton.
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¹³C NMR: The spectrum would show characteristic signals for the carboxylic acid carbon, the pyrazole ring carbons, the ethyl group carbons, and a triplet for the difluoromethyl carbon (due to C-F coupling).
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum would show the molecular ion peak [M+H]⁺ or [M-H]⁻.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C-F stretching bands.
Physicochemical Property Determination
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Melting Point: The melting point should be determined using a calibrated apparatus and reported as a range. A sharp melting point is indicative of high purity.
-
pKa Determination: The acid dissociation constant can be determined by potentiometric titration or UV-spectrophotometric methods.
-
logP Determination: The octanol-water partition coefficient (logP) is a key measure of lipophilicity and can be determined using the shake-flask method followed by quantification of the analyte in each phase by HPLC or UV-Vis spectroscopy.
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Solubility Assessment: The thermodynamic solubility in various solvents (e.g., water, buffers at different pH values, organic solvents) can be determined using the shake-flask method followed by quantification of the dissolved compound.
Safety and Handling
While specific toxicity data for 5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid is not available, general precautions for handling fluorinated organic acids should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Hazard Classifications for Structurally Similar Compounds: For related fluorinated pyrazole carboxylic acids, the following GHS hazard statements are often cited:
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[11]
Conclusion
5-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-carboxylic acid represents a molecule with significant potential in the fields of drug discovery and agrochemical development. Its unique combination of a fluorinated moiety and a substituted pyrazole core warrants a thorough investigation of its physicochemical properties. This technical guide provides a foundational framework for the synthesis, characterization, and handling of this compound, enabling researchers to unlock its full potential in their scientific endeavors. The provided protocols and predictive insights are intended to serve as a valuable starting point for further experimental validation.
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3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid MSDS/SDS. (n.d.). Retrieved from [Link]
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